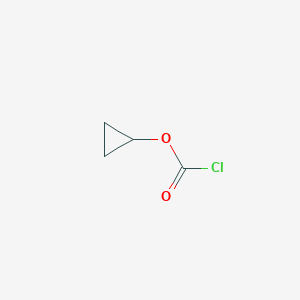
Cyclopropyl chloroformate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl chloroformate is an organic compound with the molecular formula C₄H₅ClO₂. It is a member of the chloroformate family, which are esters of chloroformic acid. This compound is a colorless, volatile liquid that is used as a reagent in organic synthesis. It is known for its reactivity, particularly in the formation of carbamates and carbonates.
准备方法
Synthetic Routes and Reaction Conditions: Cyclopropyl chloroformate can be synthesized through the reaction of cyclopropanol with phosgene. The reaction typically takes place in the presence of a base, such as pyridine, to neutralize the hydrogen chloride produced during the reaction. The general reaction is as follows: [ \text{Cyclopropanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency. The use of phosgene, a highly toxic gas, necessitates stringent safety measures.
化学反应分析
Types of Reactions: Cyclopropyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates.
Alcoholysis: Reacts with alcohols to form carbonates.
Hydrolysis: Reacts with water to form cyclopropanol, carbon dioxide, and hydrogen chloride.
Common Reagents and Conditions:
Amines: For carbamate formation, reactions are typically carried out at room temperature in the presence of a base.
Alcohols: For carbonate formation, reactions are conducted under similar conditions as with amines.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products:
Carbamates: Formed from reactions with amines.
Carbonates: Formed from reactions with alcohols.
Cyclopropanol: Formed from hydrolysis.
科学研究应用
Cyclopropyl chloroformate is used in various scientific research applications, including:
Chemistry: As a reagent for the synthesis of carbamates and carbonates.
Biology: In the modification of biomolecules for analytical purposes.
Medicine: In the synthesis of pharmaceutical intermediates.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用机制
Cyclopropyl chloroformate can be compared with other chloroformates such as methyl chloroformate, ethyl chloroformate, and isopropyl chloroformate. While all these compounds share similar reactivity, this compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the reactivity and selectivity of this compound in various chemical reactions.
相似化合物的比较
- Methyl chloroformate
- Ethyl chloroformate
- Isopropyl chloroformate
- Benzyl chloroformate
- Phenyl chloroformate
Cyclopropyl chloroformate’s distinct cyclopropyl group makes it a valuable reagent in organic synthesis, offering unique reactivity compared to its counterparts.
属性
IUPAC Name |
cyclopropyl carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c5-4(6)7-3-1-2-3/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMJNRPHIMXRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52107-21-8 |
Source


|
| Record name | cyclopropyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

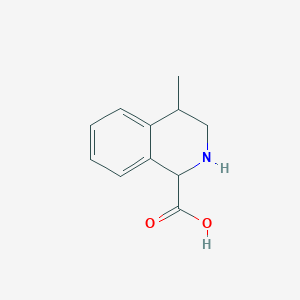
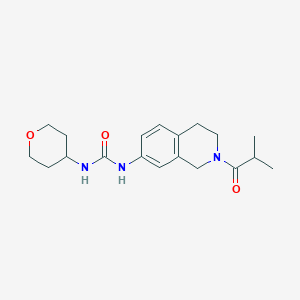
![Methyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2590116.png)
![1-cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2590117.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea](/img/structure/B2590119.png)
![1-(3-Chloro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2590120.png)

![1-(3-chlorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine](/img/structure/B2590124.png)
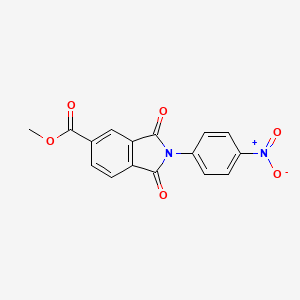
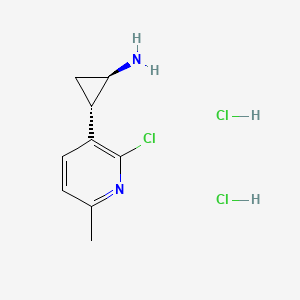
![9-(methylsulfanyl)-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B2590127.png)
![4-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2590128.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B2590131.png)
